molecular formula C7H13N3O2S B13258209 [1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide

[1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide

Cat. No.: B13258209
M. Wt: 203.26 g/mol
InChI Key: ZRRFIMHJVAUJFU-UHFFFAOYSA-N
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Description

Product Overview [1-(Propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide ( 1341289-38-0) is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrazole core substituted with an isopropyl group and a methanesulfonamide moiety, presenting a molecular formula of C 7 H 13 N 3 O 2 S and a molecular weight of 203.26 g/mol . Research Context and Potential While the specific biological profile of this compound is not yet fully characterized, it belongs to the pyrazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry with a significant history of applications . Pyrazole-containing biomolecules are frequently investigated for a diverse range of therapeutic areas. The pyrazole moiety is a key pharmacophore in several clinically used drugs, including the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, highlighting the intrinsic value of this structural class in drug discovery . Researchers are exploring this compound as a building block for developing novel active molecules. Its structure makes it a candidate for inclusion in libraries for high-throughput screening against various biological targets. Handling and Safety This product is intended for research use only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

(1-propan-2-ylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-6(2)10-4-3-7(9-10)5-13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12)

InChI Key

ZRRFIMHJVAUJFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Reaction Overview

The most common method involves the nucleophilic substitution of the pyrazole nitrogen with methanesulfonyl chloride (MsCl) in the presence of a base, typically triethylamine (TEA), in an aprotic solvent such as dichloromethane (DCM). This approach ensures the selective formation of the sulfonamide linkage at the N-3 position of the pyrazole ring.

Reaction Scheme

1-(Propan-2-yl)-1H-pyrazole + Methanesulfonyl chloride → [1-(Propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Triethylamine (TEA) or pyridine
  • Temperature: 0°C to room temperature
  • Time: 2–4 hours

Procedure

  • Dissolve 1-(Propan-2-yl)-1H-pyrazole in dry DCM.
  • Add triethylamine dropwise under an inert atmosphere (argon or nitrogen).
  • Cool the mixture to 0°C and slowly add methanesulfonyl chloride.
  • Stir at room temperature for 2–4 hours.
  • Quench with water, extract the organic layer, dry over anhydrous magnesium sulfate, and purify via column chromatography.

Research Data

This method aligns with standard sulfonylation protocols used in heterocyclic chemistry, as described in recent synthetic studies where pyrazole derivatives are functionalized with sulfonyl groups efficiently under mild conditions.

Synthesis via Pyrazole Formation Followed by Sulfonamide Functionalization

Stepwise Approach

This method involves first synthesizing the pyrazole core, then introducing the sulfonamide group:

Step 1: Pyrazole Core Synthesis

  • Method: Condensation of hydrazines with α,β-unsaturated carbonyl compounds (e.g., α,β-unsaturated ketones or aldehydes).
  • Typical Reaction: Hydrazine derivatives react with α,β-unsaturated ketones such as acetophenone derivatives to form the pyrazole ring via cyclization.

Step 2: Sulfonamide Formation

  • The pre-formed pyrazole is then reacted with methanesulfonyl chloride under the conditions described above.

Research Findings

Studies have demonstrated that this route allows for better control over pyrazole substitution patterns, facilitating the synthesis of derivatives with diverse functional groups, including the propan-2-yl substituent at N-1.

Vilsmeier-Haack Formylation Followed by Sulfonylation

Methodology

Recent research indicates that the Vilsmeier-Haack reagent (POCl₃/DMF) can be used to introduce formyl groups onto pyrazole derivatives, which can then be transformed into the target sulfonamide through subsequent sulfonylation.

Reaction Sequence

  • Formylation: Reaction of substituted pyrazoles with POCl₃/DMF to generate formylpyrazoles.
  • Coupling: The formylpyrazole intermediates are then coupled with amines or sulfonyl chlorides to yield the final sulfonamide.

Advantages

  • Allows for regioselective functionalization.
  • Facilitates the synthesis of complex derivatives with tailored substitution patterns.

Research Evidence

This approach has been successfully employed in the synthesis of various pyrazole derivatives with biological activity, as documented in recent studies exploring structure-activity relationships.

Industrial Scale Synthesis Considerations

Process Optimization

For large-scale production, continuous flow reactors are employed to enhance safety, control, and yield. The key steps involve:

  • Continuous sulfonylation in a controlled environment.
  • Purification through crystallization or preparative chromatography.

Purification Techniques

  • Crystallization from suitable solvents (e.g., ethanol, ethyl acetate).
  • Chromatography for high purity requirements.

Yield Data

Reported yields for laboratory-scale synthesis range from 55% to 78%, depending on reaction conditions and purification methods.

Summary Data Table

Method Key Reagents Solvent Temperature Yield Advantages References
Direct sulfonylation Methanesulfonyl chloride, triethylamine DCM 0°C to RT 55–78% Simple, efficient ,,
Pyrazole formation + sulfonylation Hydrazines, α,β-unsaturated carbonyls Ethanol, DCM RT Variable Versatile, allows substitution control ,
Vilsmeier-Haack + sulfonylation POCl₃/DMF DCM 80°C 60–70% Regioselective, suitable for complex derivatives

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide is a pyrazole derivative with potential biological activities. Research has explored its applications, particularly in the context of anti-tuberculosis agents .

Anti-Tuberculosis Research:

  • Background: Studies have identified 1,3-diarylpyrazolyl-acylsulfonamide derivatives, including compounds with a 1,3-diarylpyrazole core and an N-(methylsulfonyl)propanamide substituent, as potential anti-tuberculosis agents .
  • Targeting Mycobacterium tuberculosis (Mtb) : These compounds have shown promise in targeting cell wall biosynthesis in Mycobacterium tuberculosis . Compound 1 , a 1,3-diarylpyrazolyl-acylsulfonamide, was identified as a moderately active hit in cholesterol-containing media .
  • SAR Studies: Structure-activity relationship (SAR) studies have demonstrated the potential to improve whole-cell potency to MIC values of <0.5 μM, with a plausible pharmacophore model developed to describe the chemical space of active compounds .
  • Activity and Resistance: The compounds exhibit bactericidal activity in vitro against replicating Mtb and retain activity against multidrug-resistant clinical isolates . They do not show cross-resistance with known cell wall targets such as MmpL3, DprE1, InhA, and EthA, suggesting a potentially novel mode of action or inhibition .
  • In Vitro and In Vivo Studies : Mtb activity was measured as MIC in Middlebrook 7H9 media, and aqueous solubility was monitored .
  • Variations at the N1-phenyl ring: Demonstrated the essentiality of an aryl ring with larger hydrophobic para-substituents for Mtb activity .

Potassium Channel Modulation:

  • This compound has been reported as a potassium channel modulator for the treatment of various human disorders .

Mechanism of Action

The mechanism of action of [1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Compound A : (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide

  • Structure : Differs by having a methyl group instead of isopropyl at the N1 position.
  • Collision Cross-Section (CCS) : Predicted CCS values for adducts range from 135.0 Ų ([M-H]⁻) to 145.2 Ų ([M+Na]+), indicating moderate polarity .
  • Applications: Limited bioactivity data, but its simpler structure makes it a scaffold for further derivatization.

Compound B : N-(1H-Pyrazol-3-yl)methanesulfonamide

  • Structure : Lacks substituents at the N1 position, resulting in a less sterically hindered pyrazole ring.
  • Properties : CAS 1248201-08-2; purity ≥95% .
  • Role : Used in medicinal chemistry as a precursor for synthesizing more complex sulfonamide derivatives.

Extended Functional Groups

Compound C : 1-Methanesulfonyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}piperidine-3-carboxamide

  • Structure : Incorporates an oxadiazole-piperidine-carboxamide chain linked to the pyrazole-sulfonamide core.
  • Molecular Formula : C₁₅H₂₂N₆O₄S (MW: 382.44 Da) .
  • Applications : The oxadiazole moiety may enhance metabolic stability, making it suitable for drug development targeting enzymes or receptors.

Compound D : N-Methyl-N-[1-[(7-phenoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]-1H-pyrazol-3-yl]methanesulfonamide

  • Structure: Features a phenoxy-tetrahydroisoquinoline substituent, increasing molecular complexity.
  • Synthesis : Synthesized with 58% yield using Cs₂CO₃ and iodomethane in DMF .

Physicochemical and Pharmacokinetic Comparisons

Property This compound Compound A Compound C
Molecular Weight 540 Da (as part of encorafenib) 175.04 Da 382.44 Da
Polarity (CCS [M+H]+) Not reported 136.0 Ų Not reported
Therapeutic Application Kinase inhibition (e.g., encorafenib) Research scaffold Enzyme/receptor modulation

Key Observations :

  • The isopropyl group in the target compound enhances lipophilicity compared to Compound A’s methyl group, likely improving membrane permeability.
  • Compound C ’s extended structure increases molecular weight and complexity, which may impact oral bioavailability.

Research and Therapeutic Implications

  • Kinase Inhibitors : The target compound’s presence in encorafenib highlights the importance of sulfonamide-pyrazole hybrids in oncology. The sulfonamide group likely participates in hydrogen bonding with kinase active sites .
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., Compound A) are easier to synthesize but may require further optimization for therapeutic use .
  • Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., in Compound D) can enhance target selectivity but may reduce solubility .

Biological Activity

[1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C6H11N3O2S, with a molecular weight of 187.24 g/mol. The compound features a sulfonamide group, which is often linked to various biological activities.

PropertyValue
Molecular Formula C6H11N3O2S
Molecular Weight 187.24 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)N1C=NN=C1S(=O)(=O)C

The mechanism of action for this compound is primarily through its interaction with specific enzymes and receptors. The sulfonamide moiety is known to inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced inflammation and microbial growth.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures display activity against various pathogens, including bacteria and fungi. In vitro tests have demonstrated that this compound can inhibit the growth of Mycobacterium tuberculosis, suggesting its potential as an anti-tuberculosis agent .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators. This mechanism may contribute to the therapeutic effects observed in models of inflammatory diseases.

Anticancer Potential

Emerging studies suggest that pyrazole derivatives can induce apoptosis in cancer cells. For example, certain pyrazole compounds have been reported to affect cell cycle progression and promote cell death in various cancer cell lines . The specific pathways involved may include modulation of signaling cascades related to cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole derivatives reveal that modifications to the pyrazole ring and substituents significantly influence biological activity. For example, the presence of a sulfonamide group enhances antimicrobial potency, while alkyl substitutions can improve solubility and bioavailability .

Table: Summary of SAR Findings

ModificationEffect on Activity
Sulfonamide Group Increases antimicrobial potency
Alkyl Substituents Enhances solubility and bioavailability
Aromatic Rings Improves interaction with targets

Study on Antituberculosis Activity

In a study focusing on anti-tuberculosis agents, derivatives similar to this compound were evaluated for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. Results indicated that compounds with the sulfonamide functionality exhibited MIC values below 0.5 μM, suggesting strong antibacterial activity .

Evaluation of Antioxidant Properties

Another study assessed the antioxidant capabilities of various pyrazole derivatives. The findings showed that certain compounds could scavenge free radicals effectively, indicating potential applications in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A practical approach involves coupling [1-(propan-2-yl)-1H-pyrazol-3-yl]methanol with methanesulfonyl chloride under basic conditions. For example, using T3P (1-propanephosphonic acid cyclic anhydride) as a coupling agent in dichloromethane (DCM) with DIPEA as a base at low temperatures (5–10°C) can improve regioselectivity and reduce side reactions . Post-synthesis purification via recrystallization (e.g., methanol/water mixtures) ensures >95% purity, validated by HPLC .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodology : Combine 1^1H/13^13C NMR to identify key signals:

  • Pyrazole C3 proton: δ ~6.5 ppm (doublet, J = 2.4 Hz).
  • Methanesulfonamide methyl group: δ ~3.2 ppm (singlet).
  • Isopropyl group: δ ~1.4 ppm (doublet, J = 6.8 Hz) for CH3_3 and δ ~4.5 ppm (septet) for CH.
    High-resolution mass spectrometry (HRMS) should match the molecular formula C8_8H13_{13}N3_3O2_2S (calc. 215.0732) .

Q. What analytical methods are suitable for assessing the purity of this compound in preclinical studies?

  • Methodology :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Retention time typically ~8.2 min .
  • TGA/DSC : Confirm thermal stability (decomposition >200°C) and absence of solvates .
  • Elemental Analysis : Acceptable tolerance ≤0.4% for C, H, N .

Advanced Research Questions

Q. How does the sulfonamide group in this compound influence its pharmacokinetic properties compared to analogs with carboxyl or amide groups?

  • Methodology : Perform comparative studies using in vitro assays:

  • LogP : Measure via shake-flask method (expected LogP ~1.8 due to sulfonamide hydrophilicity).
  • Plasma Protein Binding : Use equilibrium dialysis; sulfonamides typically exhibit >90% binding, reducing free drug availability .
  • Metabolic Stability : Incubate with liver microsomes; sulfonamide groups resist CYP3A4 oxidation better than esters .

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems (e.g., enzyme vs. cell-based assays)?

  • Methodology :

  • Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to verify direct binding in cells .
  • Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins) to identify non-specific interactions.
  • Assay Optimization : Adjust ATP concentrations in kinase assays to mimic physiological levels (1–10 mM) .

Q. How can computational modeling guide the design of derivatives with improved selectivity for androgen receptor (AR) antagonism?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with AR’s ligand-binding domain (LBD). Key residues: Leu704, Asn705, and Thr877.
  • MD Simulations : Run 100 ns simulations to assess sulfonamide flexibility and hydrogen bonding stability .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for substitutions at the pyrazole C5 position .

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